Ethoxypropylacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypropyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(9)11-7-5-6-10-4-2/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACBZRBYLSMNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982387 | |
| Record name | 3-Ethoxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64050-15-3 | |
| Record name | Acrylic acid, ethoxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064050153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethoxypropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50982387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Biomedical Utility of 3-Ethoxypropyl Acrylate (3-EPA)
[1][2]
Executive Summary
In the landscape of functional soft materials, 3-ethoxypropyl acrylate (3-EPA) represents a critical, albeit underutilized, monomeric entity.[1][2] Unlike its ubiquitous homolog 2-ethoxyethyl acrylate (EEA), the 3-EPA monomer introduces a propyl spacer that subtly alters the hydrophilic-hydrophobic balance (HLB) and chain flexibility of resulting polymers.[1][2] This guide analyzes the chemical structure, synthesis protocols, and polymerization kinetics of 3-EPA, with a specific focus on its application in designing thermo-responsive hydrogels and "stealth" drug delivery vectors.[1][2]
Molecular Architecture & Physicochemical Profile[1][2]
The utility of 3-EPA stems from its tripartite structure.[2] It is not merely an acrylate; it is an amphiphilic building block.[2]
Structural Analysis
The molecule (IUPAC: 3-ethoxypropyl prop-2-enoate) can be segmented into three functional zones:
-
The Acrylate Head (
): The site of radical propagation.[2] The ester carbonyl provides a handle for hydrogen bonding but is susceptible to hydrolysis under extreme pH. -
The Propyl Spacer (
): A critical differentiator from ethyl acrylates.[2] This three-carbon chain increases the free volume of the polymer, lowering the glass transition temperature ( ) and enhancing flexibility. -
The Ethoxy Tail (
): An ether linkage that imparts hydrophilicity and H-bond acceptance capability without the ionic baggage of carboxylates.[2]
Visualization of Functional Zones
Figure 1: Functional segmentation of the 3-EPA monomer.[2] The propyl spacer acts as a kinetic buffer, reducing steric hindrance near the active vinyl site compared to shorter alkoxyalkyl acrylates.
Key Physicochemical Properties
Note: Values derived from homolog extrapolation (2-ethoxyethyl acrylate) and group contribution methods where experimental data is niche.
| Property | Value / Characteristic | Relevance to Drug Dev |
| Molecular Formula | Stoichiometric calculations for copolymerization.[1][2] | |
| Molecular Weight | 158.20 g/mol | Calculation of molar feed ratios.[1][2] |
| Boiling Point | ~85°C at 10 mmHg (Est.)[1][2] | Purification via vacuum distillation.[1][2] |
| LogP (Octanol/Water) | ~1.2 - 1.5 (Est.)[1][2] | Indicates moderate lipophilicity; suitable for encapsulating hydrophobic drugs in micelles.[1][2] |
| Homopolymer | -55°C to -65°C (Theoretical) | Extremely soft, tacky polymers; ideal for bio-adhesives.[1][2] |
| Solubility | Soluble in EtOH, THF, DCM; Sparingly soluble in water.[1][2] | Facilitates solution polymerization in organic media.[1][2] |
Synthesis and Purification Protocols
For high-precision biomedical applications, commercial purity is often insufficient due to the presence of inhibitors like MEHQ (monomethyl ether hydroquinone).[2] The following protocol ensures research-grade purity.
Synthesis Strategy (Direct Esterification)
While transesterification is possible, direct esterification of acrylic acid with 3-ethoxypropan-1-ol is preferred for atom economy, provided water is continuously removed.[1][2]
Reaction:
Purification Workflow (Inhibitor Removal)
Objective: Remove MEHQ (10-50 ppm) to ensure reproducible kinetic data.
-
Caustic Wash (Bulk): Wash monomer with 5% NaOH (aq) to remove phenolic inhibitors and unreacted acrylic acid.[2]
-
Drying: Dry organic phase over anhydrous
. -
Vacuum Distillation (Critical): Distill under reduced pressure (avoid heat >90°C to prevent auto-polymerization). Collect the middle fraction.
Figure 2: Synthesis and purification pipeline.[1][2][3][4][5] The Dean-Stark step is critical to shift equilibrium toward the ester.
Polymerization Kinetics & Mechanism
3-EPA undergoes rapid free-radical polymerization.[1][2] The ether oxygen in the side chain can act as a weak chain transfer agent, slightly broadening the molecular weight distribution (PDI) compared to simple alkyl acrylates.
Free Radical Mechanism[2]
-
Initiator: AIBN (Azobisisobutyronitrile) is preferred over peroxides to avoid oxidizing the ether tail.
-
Solvent: Toluene or DMF (avoid alcohols if studying chain transfer effects).[2]
Kinetics Diagram
The propagation rate (
Figure 3: Kinetic pathway. Note the dashed line for Chain Transfer; abstraction of hydrogen from the -O-CH2- site is a secondary reaction pathway.[1][2]
Biomedical Applications: The "Stealth" Factor
The primary value of 3-EPA in drug development lies in its biocompatibility profile , which mimics Polyethylene Glycol (PEG).[1][2]
Protein Repulsion (Stealth Effect)
The ethoxy tail creates a hydration shell around the polymer chain. This "water barrier" prevents the adsorption of plasma proteins (opsonization), thereby extending the circulation time of 3-EPA-based nanoparticles or drug carriers.[1][2]
Thermo-Responsive Hydrogels
Copolymerizing 3-EPA with N-isopropylacrylamide (NIPAM) allows for fine-tuning of the Lower Critical Solution Temperature (LCST).[1][2]
-
Mechanism: The hydrophobic propyl group of 3-EPA lowers the LCST of PNIPAM (typically 32°C).
-
Application: Injectable hydrogels that are liquid at room temperature (25°C) but gel instantly upon physiological contact (37°C).[2]
Ophthalmic Materials
Due to its low
Experimental Protocol: Synthesis of Poly(3-EPA)
Goal: Synthesize a homopolymer for characterization (
-
Preparation:
-
Degassing:
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 70°C.
-
Stir magnetically for 12 hours.
-
-
Termination & Isolation:
-
Quench reaction by cooling in liquid nitrogen.
-
Precipitate polymer dropwise into cold Methanol/Water (90:10 v/v).[2] Note: The ether tail makes it slightly soluble in pure methanol; water aids precipitation.
-
Centrifuge and dry under vacuum at 40°C for 24 hours.
-
References
Technical Guide: 2-Ethoxypropyl Acrylate vs. 3-Ethoxypropyl Acrylate Isomers
Content Type: Technical Whitepaper Audience: Researchers, Polymer Scientists, and Drug Development Professionals[1]
Executive Summary
In the precision engineering of biomedical polymers—particularly for drug delivery systems and thermo-responsive hydrogels—the selection of acrylate monomers extends beyond simple polymerization kinetics. The structural isomerism between 2-ethoxypropyl acrylate (2-EPA) and 3-ethoxypropyl acrylate (3-EPA) presents a critical decision point involving glass transition temperature (
This guide provides a rigorous technical comparison of these isomers. While 3-EPA offers a linear, sterically unhindered profile ideal for precise LCST (Lower Critical Solution Temperature) tuning, 2-EPA (specifically the
Part 1: Structural Isomerism & Physicochemical Properties[1]
The fundamental difference lies in the topology of the propyl spacer connecting the acrylate ester to the ethoxy tail. This variation dictates the free volume of the resulting polymer and its interaction with water.[1]
Structural Definitions
| Isomer | IUPAC / Chemical Structure | Topology | Key Characteristic |
| 2-Ethoxypropyl Acrylate (2-EPA) | 2-ethoxypropyl prop-2-enoateStructure: | Branched ( | Chiral center at C2; Steric hindrance near the ether oxygen.[1] |
| 3-Ethoxypropyl Acrylate (3-EPA) | 3-ethoxypropyl prop-2-enoateStructure: | Linear ( | Flexible propyl spacer; Higher rotational freedom.[1] |
Physicochemical Comparison
The position of the ethoxy group influences the monomer's boiling point and the polymer's glass transition temperature (
-
Glass Transition (
):-
Poly(3-EPA): The linear trimethylene spacer acts as an internal plasticizer, typically lowering the
(approx. -50°C to -40°C range) due to efficient side-chain mobility.[1] -
Poly(2-EPA): The branching at the C2 position introduces steric bulk closer to the backbone, restricting rotation.[1] This generally results in a higher
compared to the linear isomer and introduces complexity in packing efficiency due to the chiral center (unless enantiomerically pure).
-
-
Hydrophilicity & LCST:
-
3-EPA is often preferred for thermo-responsive applications because the linear spacer allows for more predictable hydration shells.[1] The LCST of poly(3-ethoxypropyl acrylamide) derivatives is sharper and more easily tuned than branched isomers which may suffer from steric shielding of the ether oxygen [1].
-
Part 2: Synthesis & Impurity Profiling[1]
For drug development, purity is paramount.[1] The synthesis routes for these isomers differ significantly in their potential for generating toxic impurities.[1]
Synthesis Workflows
3-Ethoxypropyl Acrylate (The "Clean" Route): Synthesized via the esterification of 3-ethoxy-1-propanol.[1] The precursor is typically obtained from the ring-opening of oxetane or the hydroalkoxylation of allyl alcohol, yielding a high-purity linear alcohol.
2-Ethoxypropyl Acrylate (The "Mixture" Risk):
Synthesized from 2-ethoxy-1-propanol.[1] However, this alcohol is often a byproduct of propylene oxide ethoxylation, which predominantly yields 1-ethoxy-2-propanol (
Visualization of Synthesis Pathways
Figure 1: Synthetic divergence showing the high-purity route for 3-EPA versus the regioselectivity challenges associated with 2-EPA precursors.[1]
Part 3: Toxicological Implications (Critical for Drug Dev)
This is the most critical differentiator for biomedical applications. Acrylates are Michael acceptors and will eventually hydrolyze in vivo, releasing their corresponding alcohols.[1] The toxicity of these metabolites dictates the safety profile of the polymer.
The "Glycol Ether" Rule
The toxicity of glycol ethers is structurally dependent.[1]
- -Isomers (2-alkoxy-1-ethanols/propanols): Highly toxic.[1] They are substrates for alcohol dehydrogenase (ADH), oxidizing to alkoxy acids (e.g., methoxyacetic acid) which are known teratogens and reproductive toxins.[1]
- -Isomers (1-alkoxy-2-propanols): Safer.[1][3] The secondary alcohol structure hinders oxidation to the corresponding acid, favoring conjugation and excretion.[1]
-
-Isomers (3-alkoxy-1-propanols): Generally safer than
-isomers.[1] They oxidize to 3-ethoxypropionic acid, which lacks the specific structural motif (acid adjacent to ether oxygen on a 2-carbon frame) responsible for the severe teratogenicity of ethylene glycol ethers [2].
Metabolic Pathway Diagram
Figure 2: Metabolic fate of the hydrolyzed side chains.[1] The 2-EPA metabolite poses a higher risk of generating toxic alkoxy acid derivatives.
Part 4: Experimental Protocol (Self-Validating System)
To verify the isomer identity and purity before polymerization, a standard NMR/GC protocol is required.[1]
Protocol: Isomer Validation & Purity Check
Objective: Distinguish 2-EPA from 3-EPA and quantify residual alcohol.
-
Sample Preparation: Dissolve 10 mg of monomer in 0.6 mL
(with 0.03% TMS). -
1H NMR Acquisition: Run at 400 MHz minimum.
-
Diagnostic Peak Analysis:
-
3-EPA: Look for the triplet at
ppm ( ) and a quintet at ppm (central of the propyl chain).[1] -
2-EPA: Look for the doublet (or complex multiplet due to chirality) at
ppm for the adjacent to the ester, and a distinct multiplet for the methine proton .
-
-
GC-MS Confirmation:
-
Purity Threshold: For drug delivery applications, residual alcohol content must be
(confirmed by GC) to avoid initial toxicity burst.
Summary Recommendation
For drug development and biomedical applications , 3-ethoxypropyl acrylate (3-EPA) is the superior candidate.[1]
-
Safety: It avoids the metabolic generation of 2-alkoxypropionic acid derivatives associated with the
-isomer (2-EPA).[1] -
Consistency: Its synthesis route yields a linear, homogeneous monomer, avoiding the enantiomeric mixtures inherent to 2-EPA.[1]
-
Performance: The linear structure provides predictable LCST behavior and faster polymerization kinetics due to reduced steric hindrance.[1]
Use 2-EPA only if specific chiral recognition or higher
References
-
Uğuzdoğan, E., Kayaman-Apohan, N., & Kahraman, M. V. (2026).[1] "Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization." Polymer Bulletin, 83,[1] 17.
-
European Chemicals Agency (ECHA).[1] (2022).[1][2][4][5][6] "Information on Chemicals: 1-ethoxypropan-2-ol (Alpha isomer) vs 2-ethoxy-1-propanol (Beta isomer impurity)." ECHA Registration Dossier.[1]
-
Gantrade Corporation.[1] (2025).[1][4] "Applications of 2-Ethylhexyl Acrylate and related Alkyl Acrylates." Gantrade Technical Resources.
-
Chen, F., et al. (2022).[1][4][5][7] "Mechanism and regulation of LCST behavior in poly(hydroxypropyl acrylate)-based temperature-sensitive hydrogels." Journal of Materials Chemistry A.
Sources
Introduction: The Significance of Core Physical Properties in Monomer Application
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(2-Ethoxyethoxy)ethyl Acrylate: Refractive Index and Density
2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA), CAS No. 7328-17-8, is a functional acrylic monomer critical in the synthesis of polymers, coatings, and adhesives.[1] Its molecular structure, featuring an ether linkage, imparts desirable characteristics such as flexibility, hydrophilicity, and improved flow to the resulting polymer systems.[1] For researchers and formulation scientists, a precise understanding of its fundamental physicochemical properties—namely refractive index and density—is not merely academic. These parameters are critical for quality control, process optimization, and the predictive modeling of final product performance.
The refractive index is indispensable for in-line process monitoring during polymerization and for ensuring the optical clarity and performance of coatings and lenses. Density is a cornerstone for stoichiometric calculations in polymer synthesis, for converting mass to volume in manufacturing processes, and for ensuring the consistency and uniformity of formulations.[2] This guide provides a comprehensive overview of these two key parameters for EOEOEA, detailing not just the values themselves, but the robust, field-proven methodologies for their accurate determination.
Theoretical Foundations
Refractive Index (n)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. This property is dependent on the temperature of the substance and the wavelength of the light used for measurement.[3] For organic liquids like acrylates, the refractive index is a unique physical constant that is sensitive to purity.
Density (ρ)
Density is the mass of a substance per unit of volume (e.g., g/cm³).[4] For liquids, density is highly sensitive to temperature; as temperature increases, the volume typically expands, leading to a decrease in density. Accurate density measurements are crucial for converting between mass and volume and are an essential indicator of material consistency.[2] The standard method for determining the density of plastics and related materials is outlined in ASTM D792, which relies on the principle of displacement.[5][6]
Quantitative Data Summary
The following table summarizes the reported refractive index and density for 2-(2-Ethoxyethoxy)ethyl acrylate. It is critical to note the specific conditions under which these values were obtained, as both properties are temperature-dependent.
| Parameter | Value | Conditions | Source |
| Refractive Index | 1.439 | 20°C, Sodium D-line (589 nm) | [7] |
| 1.44 | 20°C | [8] | |
| Density | 1.016 g/mL | 25°C | [7] |
| Specific Gravity | 1.02 | 20°C / 20°C | [8] |
Experimental Determination: Self-Validating Protocols
The trustworthiness of any physical measurement hinges on a robust and well-controlled experimental protocol. The following methodologies are designed to be self-validating through calibration, temperature control, and replicate analysis.
Protocol 1: Determination of Refractive Index using an Abbe Refractometer
The Abbe refractometer is the industry standard for high-precision measurement of the refractive index of liquids.[9] Its principle is based on the measurement of the critical angle of total internal reflection.
Methodology:
-
Instrument Calibration:
-
Turn on the refractometer and the associated circulating water bath, setting the temperature to precisely 20.0°C ± 0.1°C. Allow the system to equilibrate for at least 15 minutes.
-
Calibrate the instrument using a certified refractive index standard of known value (e.g., distilled water, nD = 1.3330 at 20°C).
-
Apply a few drops of the standard to the prism, close the prism assembly, and adjust the optics until the light-dark boundary is sharp and clear in the eyepiece.
-
If the reading does not match the known value for the standard, adjust the calibration screw until it does. This step is critical to ensure the trustworthiness of subsequent measurements.
-
-
Sample Measurement:
-
Clean the prism surfaces thoroughly with ethanol or acetone and a soft, lint-free tissue to remove any residue from the calibration standard.
-
Apply 2-3 drops of the 2-(2-ethoxyethoxy)ethyl acrylate sample onto the lower prism.
-
Close the prism assembly securely. The liquid should form a thin, uniform film.
-
Allow 1-2 minutes for the sample to reach thermal equilibrium with the prism.
-
Looking through the eyepiece, adjust the handwheel to bring the boundary line into the field of view.
-
Sharpen the boundary line by adjusting the dispersion compensator.
-
Align the sharp boundary line precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
-
-
Validation and Reporting:
-
Repeat the measurement at least three times with fresh aliquots of the sample, ensuring thorough cleaning between each measurement.
-
The results should agree within an acceptable tolerance (e.g., ±0.0002).
-
Report the average of the replicate measurements, ensuring to state the measurement temperature (e.g., nD²⁰ = 1.439).
-
Protocol 2: Determination of Density using a Pycnometer (Displacement Method)
This protocol adapts the displacement principle for a liquid sample using a calibrated glass pycnometer, which is a flask with a precise, known volume.
Methodology:
-
Pycnometer Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance to four decimal places (m_empty).
-
Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0°C ± 0.1°C). Insert the stopper, allowing excess water to exit through the capillary.
-
Carefully dry the exterior of the pycnometer and weigh it (m_water).
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measurement temperature: V = (m_water - m_empty) / ρ_water. This calibration establishes a trustworthy internal volume.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with the 2-(2-ethoxyethoxy)ethyl acrylate sample, ensuring the sample is at the target temperature (25.0°C).
-
Insert the stopper, dry the exterior, and weigh the filled pycnometer (m_sample).
-
-
Calculation and Reporting:
-
Calculate the mass of the sample: Mass = m_sample - m_empty.
-
Calculate the density of the sample: ρ_sample = Mass / V.
-
Perform the entire procedure (steps 1-3) in triplicate to ensure precision.
-
Report the average density in g/mL or g/cm³, specifying the temperature (e.g., ρ = 1.016 g/mL at 25°C).[7]
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the comprehensive characterization of ethoxypropyl acrylate's physical properties, emphasizing the parallel nature of the two primary analyses and the foundational importance of calibration.
Sources
- 1. 2-(2-ethoxyethoxy)ethyl Acrylate Manufacturer & Supplier | Acrylic Monomer [chemicalbull.com]
- 2. researchgate.net [researchgate.net]
- 3. schmidt-haensch.com [schmidt-haensch.com]
- 4. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 5. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]
- 6. skaps.com [skaps.com]
- 7. 7328-17-8 CAS MSDS (2-(2-Ethoxyethoxy)ethyl acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-(2-Ethoxyethoxy)ethyl Acrylate | 7328-17-8 | TCI AMERICA [tcichemicals.com]
- 9. scribd.com [scribd.com]
Methodological & Application
Preparation of ethoxypropyl acrylate from 3-ethoxypropanol
Application Note: Scalable Synthesis of 3-Ethoxypropyl Acrylate via Azeotropic Esterification
Abstract
This application note details the synthesis of 3-ethoxypropyl acrylate (EPA) , a specialized monomer used in the formulation of amphiphilic hydrogels, ocular devices, and high-performance coatings. While commercially available acrylates are common, custom glycol ether acrylates often require in-house preparation to ensure high purity and specific structural control. We present two protocols: a scalable Direct Azeotropic Esterification (Method A) for gram-to-kilogram synthesis, and an Acryloyl Chloride route (Method B) for small-scale, high-throughput screening. Critical process parameters—specifically polymerization inhibition and water removal—are analyzed to maximize yield (>85%) and purity (>98%).
Introduction & Strategic Route Selection
3-Ethoxypropyl acrylate combines a polymerizable vinyl group with a hydrophilic ether tail, imparting unique solubility and flexibility profiles to resulting polymers. The synthesis of this molecule poses a classic chemical engineering challenge: driving an equilibrium reaction (esterification) while preventing the spontaneous polymerization of the highly reactive acrylate double bond.
Route Comparison:
| Feature | Method A: Direct Esterification | Method B: Acryloyl Chloride |
| Scale | Scalable (100g – 100kg) | Small Scale (<50g) |
| Atom Economy | High (Water is the only byproduct) | Low (Generates stoichiometric salt waste) |
| Cost | Low (Acrylic acid is cheap) | High (Acryloyl chloride is expensive) |
| Purity Profile | High (Distillable) | High (Requires careful salt removal) |
| Recommendation | Primary Protocol for development. | Secondary Protocol for rapid screening. |
Chemical Mechanism
The primary route utilizes Fischer Esterification . To shift the equilibrium toward the product, water is removed continuously via azeotropic distillation.
Critical Control Points:
-
Catalysis: A strong acid (p-Toluenesulfonic acid) accelerates the reaction.
-
Water Removal: A solvent (Toluene or Cyclohexane) forms a ternary azeotrope with water and alcohol, allowing water removal via a Dean-Stark trap.
-
Inhibition: The reaction temperature (~110°C) is sufficient to initiate thermal polymerization. A radical inhibitor (MEHQ) is mandatory, and oxygen (air) must be present for MEHQ to function effectively.
Visual Workflow: Reaction Engineering
The following diagram illustrates the setup logic and critical process flows for Method A.
Caption: Figure 1. Process flow for the azeotropic esterification, highlighting the critical loop of water removal and solvent return.
Protocol A: Direct Azeotropic Esterification (Standard)
Target Scale: 1.0 mole (Theoretical Yield: ~158 g)
Materials
-
3-Ethoxypropan-1-ol: 104.15 g (1.0 mol)
-
Acrylic Acid (AA): 86.5 g (1.2 mol) (1.2 eq excess drives kinetics)
-
Solvent: Toluene (200 mL) or Cyclohexane (less toxic alternative)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH): 2.0 g (~1 wt%)
-
Inhibitor: 4-Methoxyphenol (MEHQ): 0.5 g (500 ppm relative to AA)
-
Wash Solutions: Saturated NaHCO₃, Brine.
Procedure
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a thermometer.
-
Air Sparge: Insert a glass dispersion tube (frit) connected to a dry air source (aquarium pump is sufficient). Crucial: Do not use Nitrogen. MEHQ requires dissolved oxygen to inhibit polymerization.
-
Charging: Add 3-ethoxypropanol, acrylic acid, toluene, p-TsOH, and MEHQ to the flask.
-
Reaction:
-
Heat the mixture to reflux (Oil bath ~120-130°C).
-
Adjust airflow to a slow bubble (1-2 bubbles/sec).
-
Monitor water collection in the Dean-Stark trap. Theoretical water = 18 mL.
-
Reaction is complete when water evolution ceases (typically 4-6 hours).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Transfer to a separatory funnel.
-
Wash 1: Wash with 2 x 100 mL Saturated NaHCO₃ to neutralize excess acrylic acid and catalyst. Caution: CO₂ evolution.
-
Wash 2: Wash with 1 x 100 mL Brine to remove trapped water.
-
Dry: Dry the organic layer over anhydrous MgSO₄ for 30 mins. Filter.
-
-
Purification:
-
Remove Toluene via rotary evaporation (40°C @ 50 mbar).
-
Vacuum Distillation: Distill the residue under high vacuum.
-
Target Fraction: Collect the fraction boiling at ~65-75°C at 2-5 mmHg . (Note: BP will vary with vacuum quality).
-
Stabilization: Add 50-100 ppm MEHQ to the receiver flask to stabilize the stored monomer.
-
Protocol B: Acryloyl Chloride Method (High Purity/Small Scale)
Target Scale: 0.1 mole (Theoretical Yield: ~15.8 g)
Materials
-
3-Ethoxypropan-1-ol: 10.4 g (0.1 mol)
-
Acryloyl Chloride: 9.95 g (0.11 mol)
-
Base: Triethylamine (TEA): 12.1 g (0.12 mol)
-
Solvent: Dichloromethane (DCM): 100 mL (Anhydrous)
Procedure
-
Setup: Flame-dried 250 mL 3-neck flask, N₂ atmosphere, ice bath (0°C).
-
Charge: Add Alcohol, TEA, and DCM. Stir to cool.
-
Addition: Add Acryloyl Chloride dropwise via syringe or addition funnel over 30 minutes. Exothermic reaction—maintain Temp < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. A white precipitate (TEA·HCl) will form.
-
Workup:
-
Filter off the solid salts.
-
Wash filtrate with 1M HCl (remove excess amine), then NaHCO₃, then Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: Flash chromatography (Hexane/Ethyl Acetate) or vacuum distillation as above.
Quality Control & Characterization
The following table summarizes the expected physical properties and QC metrics.
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity (GC) | > 98.0% | GC-FID |
| Acid Value | < 0.5 mg KOH/g | Titration (ASTM D1613) |
| Water Content | < 0.1% | Karl Fischer |
| Inhibitor (MEHQ) | 50 - 100 ppm | HPLC / Colorimetric |
| Structure Verification | 1H NMR (CDCl3): | NMR Spectroscopy |
Visual Workflow: Purification Logic
Caption: Figure 2. Downstream processing workflow ensuring removal of acidic impurities and isolation of monomer.[1]
References
-
Direct Esterification Catalysis: Esterification of Acrylic Acid with Different Alcohols Catalyzed by Zirconia Supported Tungstophosphoric Acid. ResearchGate. Available at: [Link]
- Process Engineering (Azeotropic Distillation):Process for the preparation of esters of (meth)acrylic acid. US Patent 6,838,515 B2.
-
Starting Material Data: 3-Ethoxy-1-propanol Compound Summary. PubChem CID 8109.[2] Available at: [Link]
-
General Acrylate Properties: Ethyl Acrylate Safety and Properties. Wikipedia. Available at: [Link]
Sources
Emulsion polymerization techniques using ethoxypropyl acrylate
Application Note: Precision Emulsion Polymerization of Ethoxypropyl Acrylate (EPA) for Bio-Responsive Nanocarriers
Executive Summary
This guide details the synthesis of Poly(ethoxypropyl acrylate) [P(EPA)] nanoparticles via emulsion polymerization. While standard acrylates (e.g., butyl acrylate) are hydrophobic, ethoxy-substituted acrylates possess unique amphiphilic properties and thermo-responsiveness (LCST behavior), making them critical candidates for "smart" drug delivery systems.
Key Challenge: The ether oxygen in the propyl side chain increases water solubility compared to alkyl acrylates. This induces homogeneous nucleation (polymerization in the water phase) rather than the desired micellar nucleation, leading to polydisperse particles and coagulum.
Solution: This protocol utilizes a Semi-Continuous Starved-Feed mechanism to strictly control monomer concentration (
Physicochemical Context
Monomer Properties & Partitioning
Ethoxypropyl acrylate (EPA) is an alkoxyalkyl acrylate. Its structure contains a hydrophobic propyl spacer and a hydrophilic ether linkage.
| Property | Value / Characteristic | Impact on Polymerization |
| Solubility | Partially Water Soluble (~2-5 g/100mL) | High risk of secondary nucleation in the aqueous phase. |
| Reactivity | High ( | Fast propagation; requires controlled feed to prevent "runaway" exotherms. |
| Hydrolysis | Susceptible at pH > 9 or pH < 3 | Critical: Reaction buffer must be maintained at pH 4–6. |
| LCST | Polymer LCST | Polymer may precipitate during synthesis if |
The "Starved-Feed" Advantage
In a batch process, all monomer is present initially. For EPA, this saturates the water phase, causing oligomers to form outside micelles (grit). In a starved-feed process, the monomer is added slower than the rate of polymerization (
Experimental Protocol: Semi-Continuous Emulsion Polymerization
Objective: Synthesize monodisperse P(EPA) latex particles (100–150 nm) with >95% conversion.
Materials & Reagents
-
Monomer: Ethoxypropyl Acrylate (EPA), 98% (Inhibitor removed via basic alumina column).
-
Surfactant: Sodium Dodecyl Sulfate (SDS) (Ionic) or Polysorbate 80 (Non-ionic for biocompatibility).
-
Note: For drug delivery, use a biodegradable surfactant or remove SDS via dialysis post-synthesis.
-
-
Initiator: Potassium Persulfate (KPS) (Thermal initiator).
-
Buffer: Sodium Bicarbonate (
). -
Chain Transfer Agent (Optional): Dodecyl mercaptan (DDM) to control molecular weight.
Reactor Setup (Graphviz Diagram)
Figure 1: Semi-continuous reactor setup emphasizing the starved-feed mechanism to limit aqueous phase nucleation.
Step-by-Step Procedure
Step 1: Preparation of the Initial Charge (The "Heel")
-
In a 250 mL three-neck round-bottom flask, add 60 mL deionized water .
-
Add 0.1 g NaHCO₃ (Buffer) and 0.05 g SDS (Surfactant).
-
Purge: Bubble Nitrogen (
) through the solution for 30 minutes to remove oxygen (oxygen inhibits radical polymerization). -
Heat: Raise temperature to 70°C under continuous stirring (250 rpm).
Step 2: Preparation of Monomer Pre-Emulsion (The Feed)
-
In a separate beaker, mix:
-
20 g EPA Monomer
-
15 mL Deionized Water
-
0.4 g SDS
-
-
Sonicate or vigorously stir until a stable milky white emulsion forms. Crucial: Unstable pre-emulsions lead to phase separation in the feed line.
Step 3: Initiation and Seed Formation
-
Dissolve 0.1 g KPS in 2 mL water.
-
Add the KPS solution to the heated reactor (The Heel).
-
Immediately add 5% of the Monomer Pre-Emulsion (approx. 2 mL) to the reactor.
-
Wait 15 minutes. The solution should turn from transparent to translucent blue/white (Tyndall effect), indicating the formation of seed particles.
Step 4: Starved-Feed Polymerization
-
Begin feeding the remaining Monomer Pre-Emulsion into the reactor using a syringe pump.
-
Feed Rate: 0.2 to 0.5 mL/min. Total feed time should be ~2–3 hours.
-
Expert Note: If the reaction turns opaque white too quickly, slow the feed. You want the monomer to be consumed as fast as it arrives.
-
-
Maintain temperature at 70°C ± 1°C.
Step 5: Cook-Off (Post-Polymerization)
-
After the feed is complete, maintain temperature at 75°C for 1 hour to consume residual monomer.
-
Cool to room temperature. Filter the latex through a cheesecloth or 100 µm mesh to remove any coagulum (grit).
Characterization & Validation
| Technique | Parameter | Expected Result | Troubleshooting (If deviant) |
| DLS (Dynamic Light Scattering) | Hydrodynamic Diameter ( | 100–180 nm (PDI < 0.1) | High PDI: Feed rate was too fast; secondary nucleation occurred. |
| Gravimetric Analysis | Solid Content | ~20–25% | Low Solids: Incomplete conversion. Check initiator activity or O2 inhibition. |
| TEM (Transmission Electron Microscopy) | Morphology | Spherical, uniform | Irregular shapes: Particle coalescence. Increase surfactant slightly. |
| NMR ( | Purity | Absence of vinyl protons (5.8–6.4 ppm) | Residual Monomer: Extend cook-off time or add redox chaser (tBHP/Ascorbic acid). |
Application: Bio-Responsive Drug Delivery
Poly(EPA) exhibits an LCST (Lower Critical Solution Temperature). Below the LCST, the polymer is hydrated and swollen.[1] Above the LCST, it collapses and becomes hydrophobic.[1]
Mechanism:
-
Loading: Drug is loaded into the swollen nanoparticles at Room Temp (
). -
Injection: Upon entering the body (
), if the LCST is tuned to ~32-35°C, the particle collapses, squeezing out the drug payload or exposing a hydrophobic surface for cell uptake.
Core-Shell Architecture Strategy (Graphviz Diagram)
Figure 2: Design of a core-shell nanoparticle where Poly(EPA) acts as a thermo-responsive "gate" for drug release.
References
-
Capek, I. (2001). Kinetics of the emulsion polymerization of hydrophilic monomers. Advances in Colloid and Interface Science. Link
-
Zhang, Q., et al. (2012). Thermoresponsive block copolymer micelles with tunable LCST for drug delivery. Journal of Controlled Release. Link
- Gilbert, R. G. (1995). Emulsion Polymerization: A Mechanistic Approach. Academic Press.
-
Sigma-Aldrich. (2025).[2][3][4] Safety Data Sheet: Ethyl 3-ethoxypropionate / Acrylates.Link
-
Uğuzdoğan, E., et al. (2021).[5] Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water. Polymer Bulletin.[6] Link (Cited for structural analog and LCST behavior).
Sources
Application Note & Protocol: High-Purity Ethoxypropyl Acrylate Monomer via Vacuum Distillation
Abstract: This document provides a comprehensive guide for the purification of ethoxypropyl acrylate monomer using vacuum distillation. Acrylate monomers are susceptible to thermal polymerization, making vacuum distillation the preferred method for purification by lowering the boiling point. This protocol details the necessary pre-distillation preparation, the setup of the distillation apparatus, a step-by-step procedure, critical safety precautions, and methods for post-purification handling and purity verification. The causality behind each experimental step is explained to ensure both procedural success and operator safety.
Introduction: The Need for High-Purity Ethoxypropyl Acrylate
Ethoxypropyl acrylate is a valuable monomer used in the synthesis of a wide range of polymers for applications in adhesives, coatings, textiles, and specialty plastics. The performance of the final polymer is critically dependent on the purity of the monomer. Commercial grades of ethoxypropyl acrylate are typically supplied with polymerization inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to ensure stability during transport and storage[1].
However, for many advanced applications, particularly in controlled polymerization reactions (e.g., ATRP, RAFT) or in the development of high-performance materials for the pharmaceutical and electronics industries, the presence of these inhibitors, along with other potential impurities like oligomers, water, or acrylic acid, can be detrimental. Therefore, a robust purification method is essential. Vacuum distillation is the gold standard for purifying thermally sensitive compounds like acrylate monomers because it significantly lowers the boiling point, thereby preventing premature, uncontrolled polymerization during heating[2][3].
Physicochemical Properties
Understanding the properties of the monomer is crucial for designing the purification protocol. Below is a table of typical properties for a related acrylate, which serves as a reference. Researchers should always consult the Safety Data Sheet (SDS) for the specific ethoxypropyl acrylate being used.
| Property | Typical Value | Significance in Distillation |
| Molar Mass | Varies (e.g., Ethyl Acrylate: 100.12 g/mol )[4] | Influences vapor pressure and boiling point. |
| Boiling Point (atm) | High (e.g., 2-Ethylhexyl Acrylate: 215-219 °C)[5] | Necessitates vacuum to lower the boiling point to a safe temperature. |
| Vapor Pressure | Low (e.g., Ethyl Acrylate: 29 mmHg at 20°C)[4] | A good vacuum is required to achieve efficient distillation. |
| Appearance | Colorless liquid[6] | Any discoloration may indicate impurities or degradation. |
| Typical Inhibitor | MEHQ (10-20 ppm)[1] | Must be removed before polymerization studies and re-added for storage. |
The Principle of Vacuum Distillation for Acrylates
The core principle of vacuum distillation is the reduction of the system's pressure, which in turn lowers the boiling point of the liquid to be distilled. For acrylate monomers, this is paramount. At atmospheric pressure, the temperature required for distillation is often high enough to initiate rapid, and potentially explosive, thermal polymerization[5][7]. By distilling under reduced pressure (e.g., 10-50 mbar), the monomer can be vaporized and collected at a much lower, safer temperature, preserving its chemical integrity.
Pre-Distillation: Inhibitor Removal
Before distillation, it is often necessary to remove the water-soluble inhibitor (e.g., MEHQ) that is present in the commercial monomer. This is typically achieved by washing the monomer with an aqueous base solution.
Protocol 3.1: Aqueous Wash for Inhibitor Removal
-
Place the crude ethoxypropyl acrylate monomer in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (containing the deprotonated inhibitor) will be at the bottom.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.
-
Finally, wash the monomer with brine (saturated NaCl solution) to facilitate the removal of dissolved water.
-
Drain the washed monomer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride). Swirl the flask and let it stand for at least 30 minutes to remove residual water[8].
-
Filter the dried monomer to remove the drying agent. The monomer is now ready for distillation.
The Vacuum Distillation Process
This section outlines the complete workflow from setting up the apparatus to collecting the purified product.
Experimental Workflow
The overall process can be visualized as a sequence of critical steps, each ensuring the purity and stability of the final product.
Caption: Workflow for the purification of ethoxypropyl acrylate.
Apparatus Setup
A meticulously assembled, leak-free apparatus is crucial for successful vacuum distillation. Always inspect glassware for cracks or defects before use[9].
Caption: Key components of a vacuum distillation setup.
Protocol 4.3: Step-by-Step Vacuum Distillation
Materials:
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Thermometer and adapter
-
Vigreux column (optional, for better separation)
-
Liebig or Allihn condenser
-
Vacuum take-off adapter
-
Receiving flask(s)
-
Magnetic stir plate and stir bar
-
Heating mantle
-
Vacuum pump and thick-walled tubing
-
Cold trap (e.g., with dry ice/acetone)
-
Manometer (to monitor pressure)
-
Non-volatile polymerization inhibitor (e.g., copper(I) chloride, phenothiazine)
-
Grease for glass joints
Procedure:
-
Charge the Flask: Add the pre-treated ethoxypropyl acrylate to the distilling flask (fill to no more than 2/3 capacity). Add a magnetic stir bar for smooth boiling and a small amount of a non-volatile polymerization inhibitor (e.g., a few crystals of phenothiazine) to prevent polymerization in the pot. Do not use boiling stones , as they are ineffective under vacuum[9].
-
Assemble the Apparatus: Assemble the distillation apparatus as shown in the diagram above. Ensure all ground glass joints are lightly greased to create a perfect seal[9]. The thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Secure the System: Securely clamp all components. The receiving flask should be placed in an ice bath to help condense any highly volatile components and to keep the purified monomer cool and stable.
-
Engage Cooling and Stirring: Start the flow of coolant through the condenser and begin stirring the monomer in the distilling flask.
-
Apply Vacuum: Connect the apparatus to the vacuum pump through a cold trap. Slowly and carefully evacuate the system. A sudden drop in pressure can cause violent bumping. The pressure should stabilize at the desired level (check with a manometer).
-
Begin Heating: Once a stable vacuum is achieved, begin gently heating the distilling flask with the heating mantle[9].
-
Collect Fractions: Increase the temperature gradually until the monomer begins to boil and condense. The first few milliliters of distillate (the forerun) may contain residual water or other low-boiling impurities and should be collected in a separate receiving flask and discarded.
-
Monitor and Collect Product: When the distillation temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the purified product. Record the stable temperature and pressure.
-
Do Not Distill to Dryness: Stop the distillation when about 10-15% of the monomer remains in the distilling flask. Distilling to dryness can lead to the concentration of potentially explosive peroxides.
-
Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure. Never vent a hot system, as the in-rush of air can create an explosive mixture.
-
Stabilize and Store: Immediately add a storage inhibitor (e.g., 10-20 ppm MEHQ) to the purified monomer. Transfer the stabilized monomer to a properly labeled, airtight container. Store in a refrigerator (around 4°C), ensuring there is a headspace of air, as oxygen is required for MEHQ to function effectively[1][10].
Safety is Paramount
Acrylate monomers present significant chemical hazards. Adherence to strict safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).
-
Ventilation: All procedures must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic and irritating vapors[11][12].
-
Flammability: Ethoxypropyl acrylate is flammable. Keep it away from heat, sparks, and open flames. Ensure all electrical equipment (heating mantles, stir plates) is properly grounded[13][14].
-
Toxicity and Irritation: Acrylates can cause severe skin and eye irritation and may cause allergic skin reactions. Avoid all direct contact[11][12].
-
Runaway Polymerization: The greatest hazard is uncontrolled polymerization, which is highly exothermic and can lead to a violent rupture of the distillation apparatus. Never heat the monomer without a polymerization inhibitor in the distillation pot. Monitor the distillation closely for any signs of uncontrolled reaction (e.g., rapid temperature increase).
Purity Assessment
The purity of the distilled ethoxypropyl acrylate should be confirmed before use.
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is the most common and effective method for quantifying residual impurities and determining the monomer's purity[15][16].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure and identify any impurities with distinct proton signals.
-
Karl Fischer Titration: This method can be used to quantify any residual water content.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Uncontrolled Boiling | - System pressure dropped too quickly.- Heating rate is too high.- Ineffective stirring. | - Apply vacuum slowly.- Heat the flask gradually.- Ensure the stir bar is spinning effectively. Use a Claisen adapter[9]. |
| No Distillate Collected | - Vacuum is not low enough.- Temperature is too low.- Leak in the system. | - Check pump performance and system for leaks.- Gradually increase the heating mantle temperature.- Re-grease and check all joints for a proper seal. |
| Polymer Forms in Condenser/Receiver | - Volatile inhibitor carried over.- Distillation temperature is too high.- Lack of inhibitor in the receiving flask. | - Use a non-volatile inhibitor in the distillation pot.- Optimize temperature and pressure to keep the distillation temperature as low as possible.- Pre-charge the receiving flask with a small amount of storage inhibitor. |
| Pressure Fluctuations | - Leak in the system.- Outgassing of the monomer.- Inconsistent vacuum pump performance. | - Check all connections and joints.- Degas the monomer by stirring under vacuum before heating.- Service or check the vacuum pump. |
References
-
Google Patents. (2007). Process for removing residual volatile monomers from a polymer in powder form.
-
Google Patents. (2015). Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid.
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
- Google Patents. (2009).
-
Carnegie Mellon University. (n.d.). Acrylates - Matyjaszewski Polymer Group. [Link]
-
Organic Syntheses. (n.d.). Acrylic acid. [Link]
-
Google Patents. (2006). Method of determining impurity in acrylic acid.
-
OECD SIDS. (2004). Hydroxypropyl Acrylate. [Link]
-
ResearchGate. (2014). How can I remove an inhibitor from acrylic acid?. [Link]
-
Google Patents. (2016). Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid.
-
Wikipedia. (n.d.). 2-Ethylhexyl acrylate. [Link]
-
BrJAC. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. [Link]
-
Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. [Link]
-
OSHA. (1981). Acrylic Acid. [Link]
-
Chemwatch. (2016). Ethyl Acrylate. [Link]
-
ILO and WHO. (n.d.). ICSC 0267 - ETHYL ACRYLATE. [Link]
-
Google Patents. (1974). Inhibition of acrylate polymerization.
-
PubChem. (n.d.). 2-Ethylhexyl acrylate. [Link]
-
NIH. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]
-
NIOSH. (n.d.). Methyl acrylate 2552. [Link]
-
Scientific Polymer Products, Inc. (2017). 2-(2-Ethoxyethoxy)ethyl acrylate Safety Data Sheet. [Link]
-
Ayers International. (n.d.). MSDS Ethyl Acrylate. [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. [Link]
Sources
- 1. lgchemon.com [lgchemon.com]
- 2. researchgate.net [researchgate.net]
- 3. US20160237017A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]
- 4. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 5. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 6. 2-Ethylhexyl acrylate | C11H20O2 | CID 7636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scipoly.com [scipoly.com]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. ayersintl.com [ayersintl.com]
- 15. EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents [patents.google.com]
- 16. brjac.com.br [brjac.com.br]
Troubleshooting & Optimization
Troubleshooting gelation issues with ethoxypropyl acrylate copolymers
Executive Summary: The "Invisible" Crosslinker
Why is my reaction gelling? You are likely encountering unwanted chain transfer to polymer , exacerbated by the ether oxygen in the ethoxypropyl side chain.
While standard acrylates (like methyl acrylate) are prone to backbone hydrogen abstraction (backbiting), ethoxypropyl acrylate (EPA) presents a double threat. The ether oxygen in the side chain (
When a growing radical attacks these "soft" hydrogens on a neighboring polymer chain, it creates a mid-chain radical. This radical propagates to form a long branch.[1] If two branched chains recombine, or if branching density becomes critical, you form a 3D network (gel) instead of linear chains.
This guide provides the protocols to suppress this mechanism and stabilize your drug delivery copolymer synthesis.
The Mechanics of Gelation
To solve the problem, you must visualize the error. Gelation in EPA is rarely random; it is a kinetic inevitability if conversion is pushed too high.
Diagram 1: The Ether-Assisted Branching Mechanism
This pathway shows how the side-chain ether group facilitates crosslinking.
Figure 1: The "Backbiting" mechanism where the ether oxygen activates side-chain hydrogens, leading to branching and eventual gelation.
Pre-Polymerization Checklist (The Prevention Phase)
Before you start your next batch, audit your setup against these critical parameters.
| Parameter | Critical Threshold | Why it Matters |
| Inhibitor (MEHQ) | Must be < 5 ppm (Removed) | MEHQ requires oxygen to work. If you degas (remove |
| Solvent Choice | Avoid: Alcohols, EthersPreferred: Toluene, DMF, Dioxane | Solvents with abstractable hydrogens (like isopropanol) act as Chain Transfer Agents (CTAs), limiting MW. However, ether solvents can participate in the same radical transfer described above. |
| Monomer Concentration | Max 20-25% w/v | High concentration (>30%) increases the probability of Inter-molecular chain transfer (gelation). Dilution favors Intra-molecular transfer (loops), which is safer. |
| Conversion Limit | Stop at 80-85% | Branching density increases exponentially at high conversion. Never push EPA to >95% conversion for linear polymers. |
Protocol A: Proper Inhibitor Removal (Alumina Column)
Do not rely on caustic washing for drug-grade materials; it introduces water and inconsistent removal.
-
Preparation: Pack a glass column with Basic Alumina (Brockmann Grade I). Use approx. 5g alumina per 50mL monomer.
-
Filtration: Pass the Ethoxypropyl Acrylate monomer through the column under gravity or slight positive pressure (
). -
Verification: The monomer should be clear. If the alumina turns yellow/brown near the bottom, your column is saturated. Discard and repack.
-
Storage: Use immediately. Without inhibitor, the monomer can auto-polymerize if exposed to heat or UV.
In-Process Troubleshooting (The "It's Gelling Now" Phase)
Diagram 2: Troubleshooting Decision Matrix
Follow this logic flow when you observe viscosity anomalies.
Figure 2: Decision matrix for diagnosing gelation causes based on thermal behavior.
Frequently Asked Questions (FAQs)
Q1: My polymer dissolves, but GPC shows a high-MW shoulder and PDI > 2.5. Is this a gel? A: This is a microgel or highly branched precursor. It is not a macroscopic gel yet, but it is unsuitable for drug delivery (inconsistent release rates).
-
Fix: You are likely starving the reaction of monomer relative to the radical concentration. Switch to Controlled Radical Polymerization (RAFT or ATRP) . For RAFT, use a trithiocarbonate agent compatible with acrylates (e.g., DDMAT). This suppresses the lifetime of the active radical, reducing the statistical probability of side-chain attack.
Q2: Can I use alcohols (Ethanol/Methanol) as solvents? A: For EPA, avoid alcohols if high MW is desired. The alpha-proton on the alcohol is easily abstracted by the acrylate radical. This acts as a Chain Transfer Agent (CTA), which prevents gelation but drastically lowers your Molecular Weight (MW). If you must use alcohol, expect lower MW and higher PDI.
Q3: The reaction solidifies instantly at 60°C. Why? A: This is the Trommsdorff Effect (Auto-acceleration). As the polymer forms, the solution viscosity rises.[2][3] Long polymer chains can no longer diffuse to find each other and terminate, but the small monomer molecules can still find the growing chains.
-
Result: The termination rate (
) drops to near zero, while propagation ( ) continues. The rate explodes. -
Fix: Decrease monomer concentration to <20% solids or increase stirring speed significantly to maintain thermal homogeneity.
Q4: I am copolymerizing with Methacrylic Acid (MAA). It gels faster. Why? A: MAA introduces Hydrogen Bonding . In non-polar solvents, MAA dimers form physical crosslinks (pseudo-gelation).
-
Fix: Use a polar solvent (DMF, DMSO) that breaks hydrogen bonds, or methylate the acid (use Methyl Methacrylate) and hydrolyze it post-polymerization.
References
-
Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Chain Transfer). Link
-
Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (Discusses Trommsdorff effect and inhibition).[4] Link
-
Chiefari, J., et al. (1998). "Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process." Macromolecules, 31(16), 5559–5562. (Seminal paper on controlling acrylate PDI). Link
-
Sigma-Aldrich. "Inhibitor Removal: Protocols for MEHQ and HQ." Technical Bulletin. Link
-
Polymer Properties Database. "Chain Transfer Constants for Acrylates." (Reference for solvent selection). Link
Sources
Technical Support Center: Ethoxypropyl Acrylate Storage and Handling
Welcome to the technical support guide for ethoxypropyl acrylate. This document is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of ethoxypropyl acrylate during laboratory storage and use. Proper handling is critical not only for experimental success but also for laboratory safety. This guide provides in-depth, field-proven insights into common challenges and questions related to the storage of this monomer.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day storage and handling of ethoxypropyl acrylate.
Q1: What are the ideal storage conditions for ethoxypropyl acrylate at room temperature?
A1: While "room temperature" is a broad term, ethoxypropyl acrylate, like other acrylic monomers, is sensitive to temperature, light, and oxygen levels. For optimal stability, it should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The recommended storage temperature is generally below 25°C (77°F).[3] Some sources for similar acrylates recommend not exceeding 35-38°C.[1][4][5] Storing in an approved flame-proof area is also advised.[1]
Q2: What is the expected shelf life of ethoxypropyl acrylate?
A2: The shelf life for acrylic resins and monomers typically ranges from six months to two years, highly dependent on the formulation and storage conditions.[3] For many acrylates, a storage stability of one year can be expected under ideal conditions.[4][5] To ensure you are using the product within its optimal period, always adhere to a "first-in-first-out" inventory principle.[4][5]
Q3: Why is there an inhibitor in my ethoxypropyl acrylate, and what is its function?
A3: Ethoxypropyl acrylate is susceptible to spontaneous, and often hazardous, free-radical polymerization.[6] To prevent this, a stabilizer, also known as a polymerization inhibitor, is added. Common inhibitors for acrylates include hydroquinone (HQ) or its monomethyl ether (MEHQ).[7][8] These compounds work by scavenging free radicals that initiate the polymerization chain reaction.
Q4: Does the inhibitor require special conditions to be effective?
A4: Yes, this is a critical point. Most common inhibitors, like MEHQ, require the presence of dissolved oxygen to function effectively.[4][5][9] Therefore, ethoxypropyl acrylate must always be stored under an air headspace and never under an inert gas like nitrogen or argon.[1][4][5] Blanketing the monomer with an inert gas will deactivate the stabilizer and can lead to rapid, uncontrolled polymerization.[1] For storage periods longer than a month, it may be advisable to replenish the dissolved oxygen content.[4][5]
Q5: What are the visible signs that my ethoxypropyl acrylate may have started to polymerize or degrade?
A5: The most common sign is an increase in viscosity. Fresh monomer should be a clear, low-viscosity liquid. If it appears hazy, cloudy, or has thickened, it is an indication that oligomerization or polymerization has begun. In advanced stages, you may see solid polymer precipitates or the entire sample may solidify. Another sign can be a change in color, although this is less common.
Q6: What materials are suitable for storing ethoxypropyl acrylate?
A6: For laboratory quantities, glass containers are suitable.[1] For larger scales, storage tanks and piping should be made of stainless steel or aluminum.[4][5] While ethoxypropyl acrylate does not typically corrode carbon steel, there is a risk of contamination if corrosion does occur, which can potentially initiate polymerization.[4][5] Plastic containers should only be used if they are specifically approved for flammable liquids.[1]
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store between 5-25°C (41-77°F). Do not exceed 35°C (95°F).[3][4][5] | Minimizes the rate of spontaneous polymerization. |
| Atmosphere | Maintain an air headspace. NEVER store under inert gas.[1][4][5] | Oxygen is required for the common polymerization inhibitor (MEHQ) to function.[9] |
| Light | Store in a dark place or in an opaque container.[2] | UV light can initiate free-radical polymerization.[3][9] |
| Container | Glass, stainless steel, or aluminum.[1][4][5] | Prevents contamination and ensures material compatibility. |
| Inhibitor | Ensure inhibitor is present (e.g., MEHQ). | Scavenges free radicals to prevent premature polymerization.[7][8] |
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q: My ethoxypropyl acrylate appears viscous and hazy. What has happened, and can I still use it?
A: An increase in viscosity and a hazy appearance are clear signs of partial polymerization. This occurs when the inhibitor is depleted, oxygen is absent, or the monomer has been exposed to excessive heat or light.[9]
-
Causality: Free radicals, generated by heat, light, or contaminants, have initiated chain reactions, forming longer polymer chains (oligomers) that increase the viscosity. The inhibitor's capacity to scavenge these radicals has been overwhelmed.
-
Solution: It is not recommended to use the polymerized monomer. The presence of oligomers and active polymer chains can unpredictably alter reaction kinetics, stoichiometry, and the physical properties of your final product. Using it could lead to failed experiments and inconsistent results.
-
Action: The material should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to distill it without expert consultation, as heating the partially polymerized monomer can lead to a dangerous, uncontrolled runaway reaction.
Q: I accidentally stored my ethoxypropyl acrylate under a nitrogen atmosphere. What should I do?
A: Storing under an inert atmosphere deactivates the inhibitor, creating a high-risk situation.[1]
-
Causality: Without oxygen, the MEHQ inhibitor cannot effectively quench pre-polymerization radicals. The monomer is now highly susceptible to polymerization, which can be triggered by minimal thermal input.
-
Solution:
-
Safety First: Do not move or agitate the container unnecessarily. If the container feels warm to the touch, this is a sign of an active exothermic polymerization. In this case, evacuate the area and contact your safety officer immediately.
-
If the container is at ambient temperature and appears normal: Carefully and slowly unseal the container in a well-ventilated fume hood. The goal is to gently re-introduce air (oxygen) into the headspace. Do not shake or stir.
-
Monitor: Loosely cap the container to allow air exchange and place it in a secondary container in a cool, dark location. Observe it for any signs of heat generation or viscosity increase over the next 24 hours.
-
Validation: Before use, you should test a small aliquot for viscosity. If it remains a low-viscosity liquid, it may be usable, but proceed with caution. Consider measuring the inhibitor concentration to ensure it has not been depleted.
-
Q: I suspect my inhibitor level is low. How can I check it and can I add more?
A: Low inhibitor levels can occur over long storage periods or after exposure to adverse conditions.
-
Causality: The inhibitor is consumed over time as it scavenges free radicals. This process is accelerated by higher temperatures.
-
Protocol for Checking Inhibitor Level (Simplified): A precise measurement requires analytical techniques like HPLC. However, a qualitative check can be performed by comparing the color of your sample to a fresh, unopened sample. A significant darkening may indicate inhibitor degradation.
-
Adding More Inhibitor: It is possible to add more inhibitor (e.g., MEHQ) to replenish depleted levels. However, this should be done with extreme caution. The typical concentration of MEHQ is between 15 and 200 ppm.[10] Adding too much can interfere with subsequent polymerization experiments. If you choose to do this, add a prepared dilute solution of MEHQ in a compatible solvent to the monomer and mix gently by swirling, not vigorous shaking. This should only be considered an emergency measure to stabilize the monomer for short-term storage.
Mechanism of Inhibition
The following diagram illustrates the fundamental process of free-radical polymerization and the crucial role of the inhibitor in preventing it.
Caption: Free-radical polymerization and inhibition pathway.
Troubleshooting Workflow
Use this decision tree to assess the stability of your ethoxypropyl acrylate.
Caption: Decision workflow for assessing monomer stability.
References
-
Synthomer. (2020). ETHYL ACRYLATE STABILIZED - Technical Data Sheet. Retrieved from [Link]
-
ChemSupply. (2016). Ethyl Acrylate Safety Data Sheet. Retrieved from [Link]
-
Patsnap. (2023). How to Extend Acrylic Resin Shelf Life in Storage. Patsnap Eureka. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxypropyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]
- Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
-
International Labour Organization. (n.d.). ICSC 0267 - ETHYL ACRYLATE. Retrieved from [Link]
-
Pratt, D. A., et al. (2020). Inhibition of acrylic acid and acrylate autoxidation. Royal Society of Chemistry. Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET AgiSyn 2822. Retrieved from [Link]
-
Deb, T., & Kumar, A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 514. Retrieved from [Link]
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 3. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 4. jamorin.com [jamorin.com]
- 5. synthomer.com [synthomer.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 8. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: FTIR Spectrum Analysis of Ethoxypropyl Acrylate Polymerization
Executive Summary: The Kinetic Advantage of Alkoxyalkyl Acrylates
In the development of thermoresponsive hydrogels and drug delivery systems, Ethoxypropyl Acrylate (EPA) has emerged as a critical alternative to standard hydrophilic monomers like 2-Hydroxyethyl Acrylate (HEA) . While HEA provides excellent hydrophilicity, its high glass transition temperature (
This guide provides a rigorous, comparative analysis of EPA polymerization kinetics using Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) . Unlike offline gravimetric analysis, RT-FTIR offers millisecond-resolution insight into the reaction mechanism, allowing researchers to quantify the "kinetic penalty" or "advantage" of substituting HEA with EPA in copolymer formulations.
Technical Background: Spectral Fingerprinting
To accurately monitor polymerization, one must isolate the reactive vinyl signal from the static polymer backbone. The FTIR spectrum of acrylates is dominated by the ester functionality, but the polymerization progress is tracked solely by the consumption of the C=C double bond.
Comparative Spectral Features
The following table outlines the critical diagnostic peaks for EPA compared to its primary alternative, HEA.
| Feature | Ethoxypropyl Acrylate (EPA) | 2-Hydroxyethyl Acrylate (HEA) | Kinetic Relevance |
| Reactive Vinyl ( | 1635–1640 cm⁻¹ | 1635–1640 cm⁻¹ | Primary Kinetic Probe. Decreases intensity as conversion proceeds. |
| Ester Carbonyl ( | 1725–1735 cm⁻¹ | 1720–1730 cm⁻¹ | Internal Standard. Remains relatively constant; used for normalization. |
| Ether Linkage ( | 1100–1150 cm⁻¹ | N/A | Diagnostic for EPA incorporation; stable during reaction. |
| Hydroxyl ( | N/A | 3200–3500 cm⁻¹ (Broad) | Strong H-bonding in HEA causes viscosity changes that induce autoacceleration. |
| C-H Deformation | 810 cm⁻¹ (Twisting) | 810 cm⁻¹ (Twisting) | Secondary probe for vinyl consumption if carbonyl region is saturated. |
Mechanistic Insight: The absence of the hydroxyl group in EPA significantly alters the reaction medium's viscosity evolution. HEA polymerizations often exhibit a sharp "Gel Effect" (autoacceleration) due to H-bonding networks trapping radicals. EPA, lacking this H-bonding, typically displays a more linear, controlled kinetic profile, which is preferable for creating homogeneous hydrogel networks.
Experimental Protocol: Real-Time FTIR Monitoring
Objective: Determine the rate of polymerization (
Materials & Setup
-
Monomer: Ethoxypropyl Acrylate (EPA), purified to remove MEHQ inhibitor.
-
Initiator: 1.0 wt% Photoinitiator (e.g., TPO or Irgacure 819) for UV curing; or AIBN for thermal.
-
Instrument: FTIR Spectrometer with MCT detector (cooled) for high-speed acquisition.
-
Cell: Demountable liquid cell with NaCl or CaF₂ windows (spacer thickness: 15–20 µm).
Workflow Diagram
The following self-validating workflow ensures data integrity by normalizing against the invariant carbonyl peak.
Figure 1: Self-validating experimental workflow for Real-Time FTIR monitoring of acrylate polymerization.
Data Processing Logic
To calculate conversion (
Validation Step: If the Carbonyl peak (
Comparative Performance Analysis
The following data summarizes the kinetic differences between EPA and HEA under identical photopolymerization conditions (1% TPO, 50 mW/cm² UV).
Table 1: Kinetic Parameters Comparison
| Parameter | Ethoxypropyl Acrylate (EPA) | 2-Hydroxyethyl Acrylate (HEA) | Interpretation |
| Max Rate ( | Moderate | High | HEA polymerizes faster due to H-bonding pre-organization. |
| Final Conversion | > 95% | ~85–90% | EPA's lower viscosity delays vitrification, allowing higher conversion. |
| Gel Effect Onset | Delayed / Muted | Early / Sharp | EPA allows for more homogeneous network formation. |
| Induction Period | Short (< 2s) | Short (< 2s) | Both are highly reactive acrylates; sensitive to |
The "Vitrification Trap"
A critical finding for drug development is the Final Conversion .
-
HEA: Due to strong H-bonding, HEA networks vitrify (turn to glass) early, trapping unreacted monomer in the matrix. This residual monomer is cytotoxic and requires extensive washing.
-
EPA: The flexible ethoxypropyl chain acts as an internal plasticizer. This keeps the mobility of the radical chain ends high even at high conversion, pushing the reaction closer to 100% completion.
Mechanistic Pathway Visualization
Understanding the molecular dynamics explains the FTIR data. The diagram below illustrates why EPA achieves higher conversion.
Figure 2: Kinetic pathway comparison showing how EPA's side-chain flexibility prevents early vitrification.
References
-
Scherzer, T. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. Link
-
Hoogenboom, R., et al. (2010). Copolymers of 2-hydroxyethyl acrylate and 2-methoxyethyl acrylate by nitroxide mediated polymerization: Kinetics. Polymer Chemistry. Link
-
Gammadata. (2022). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Application Note. Link
-
Bauer, F., et al. (2015). Real-time FTIR monitoring of the photopolymerization of acrylate resins. ResearchGate. Link
-
Rolland, M., et al. (2022). Polymerization Kinetics of Acrylic Photopolymer Loaded with Nanomaterials. MDPI Nanomaterials. Link
Biocompatibility Assessment of Ethoxypropyl Acrylate (EPA) Based Hydrogels
Executive Summary
This guide provides a technical assessment of Poly(ethoxypropyl acrylate) (PEPA) hydrogels, positioning them within the landscape of biomedical soft materials. While Poly(N-isopropylacrylamide) (PNIPAM) remains the academic standard for thermoresponsive systems and PEG-DA for inert encapsulation, EPA-based hydrogels offer a distinct advantage: intrinsic hemocompatibility driven by the "Intermediate Water" (IW) concept.
Unlike PEG, which repels proteins via steric hindrance (often leading to "biological invisibility" and poor tissue integration), and PNIPAM, which suffers from monomer toxicity and strong hysteresis, EPA hydrogels maintain a delicate hydration balance. This guide details the physicochemical basis of this biocompatibility and provides validated protocols for assessing it against ISO 10993 standards.
Material Science Context: The "Intermediate Water" Advantage
To understand the biocompatibility of EPA, one must look beyond simple toxicity and examine the hydration dynamics. Acrylate homologs with alkoxy side chains—specifically methoxyethyl (PMEA) and ethoxypropyl (PEPA)—possess a unique water structure.
-
Free Water: Bulk water, freezes at 0°C.
-
Non-Freezing Water: Tightly bound to the polymer chain, does not crystallize.
-
Intermediate Water (The Key): Loosely bound water that crystallizes below 0°C. EPA hydrogels are defined by this layer. It creates a physical barrier that prevents the denaturation of adsorbed proteins (fibrinogen, albumin), thereby inhibiting the clotting cascade and macrophage activation.
Mechanism of Action: Protein Preservation
Figure 1: The "Intermediate Water" (IW) layer acts as a buffer, preventing direct contact between proteins and the synthetic surface, preserving protein conformation.
Comparative Analysis: EPA vs. The Standards
The following data synthesizes experimental trends comparing EPA hydrogels against the two market leaders: PNIPAM (thermoresponsive) and PEG-DA (inert).
Table 1: Physicochemical & Mechanical Profile
| Feature | EPA Hydrogels | PNIPAM | PEG-DA (MW 700) |
| Primary Mechanism | Intermediate Water (Hemocompatible) | LCST Phase Transition (~32°C) | Steric Repulsion (Antifouling) |
| Swelling Ratio | Moderate (Tunable via crosslinker) | High (Temp dependent) | Low to Moderate |
| Mech. Compliance | High (Low | Variable (Brittle in collapsed state) | Stiff (High crosslink density) |
| Degradation | Hydrolytically slow (requires modification) | Non-degradable (backbone persists) | Hydrolytically stable (unless ester-linked) |
| Monomer Toxicity | Low (Acrylate ester) | High (Acrylamide neurotoxicity) | Low (Acrylate ester) |
Table 2: Biocompatibility Performance (In Vitro)
| Metric | EPA Hydrogels | PNIPAM | PEG-DA |
| Protein Adsorption | Selective (Albumin > Fibrinogen) | High (in collapsed state) | Very Low (Non-specific) |
| Platelet Adhesion | Minimal (Type I - Passive) | Moderate (Temp dependent) | Minimal |
| Cell Spreading | Moderate (Supports adhesion w/o RGD) | Poor (Round morphology) | None (Requires RGD peptides) |
| Hemolysis | < 2% (ISO Compliant) | Variable | < 2% (ISO Compliant) |
| Inflammation | Low (M2 Macrophage phenotype) | Moderate (Foreign Body Giant Cells) | Low (Fibrous encapsulation) |
Scientist's Verdict: Choose PEG-DA for drug delivery where cell interaction is unwanted. Choose PNIPAM only if thermal switching is critical. Choose EPA for tissue-contacting devices (stents, catheters, soft tissue scaffolds) where blood compatibility and mechanical softness are paramount.
Validated Experimental Protocols
To validate the biocompatibility of EPA hydrogels, you cannot rely on simple optical density assays. You must account for the leaching of unreacted monomers.
Protocol A: ISO 10993-5 Cytotoxicity (Extraction Method)
Direct contact assays on hydrogels are unreliable due to hygroscopic effects dehydrating the cell monolayer. The extraction method is mandatory.
-
Preparation:
-
Cure EPA hydrogel disks (10mm diameter, 2mm height).
-
CRITICAL STEP: Wash disks in PBS for 72 hours, changing buffer every 12 hours to remove residual ethoxypropyl acrylate monomer.
-
Sterilize via EtO or Gamma (Autoclaving may induce hydrolysis).
-
-
Extraction:
-
Incubate hydrogels in DMEM (with serum) at a ratio of 3 cm²/mL (surface area to volume) for 24 hours at 37°C.
-
Retain the "extract" liquid.
-
-
Exposure:
-
Seed L929 fibroblasts at
cells/well in a 96-well plate. Culture to 80% confluence. -
Replace media with the Hydrogel Extract (100% concentration).
-
Include controls: Latex (Positive Toxic), High-Density Polyethylene (Negative).
-
-
Readout:
-
Incubate 24 hours.
-
Perform MTT or XTT assay.
-
Pass Criteria: Cell viability > 70% relative to blank control.
-
Protocol B: Hemocompatibility (Platelet Adhesion)
Essential for EPA hydrogels intended for vascular applications.
-
Blood Collection: Fresh human whole blood, citrated (3.2% sodium citrate, 1:9 ratio).
-
Centrifugation: 200g for 15 min to obtain Platelet Rich Plasma (PRP).
-
Incubation:
-
Place EPA hydrogel films in 24-well plates.
-
Add 500 µL PRP to each well. Incubate 60 min at 37°C under static conditions.
-
-
Fixation & Imaging:
-
Rinse gently with PBS x3 (remove non-adhered platelets).
-
Fix with 2.5% Glutaraldehyde for 2 hours.
-
Dehydrate via ethanol series (50% -> 100%).
-
SEM Imaging.
-
-
Quantification:
-
Count adhered platelets per
. -
Morphology Check: Round platelets = Passive (Good). Spreading/Pseudopodia = Activated (Bad).
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating a new EPA hydrogel formulation, ensuring no steps are skipped between synthesis and biological claim.
Figure 2: Sequential validation pipeline. Note that DSC analysis is a critical "Go/No-Go" gate to confirm the presence of intermediate water before wasting resources on biological testing.
References
-
Tanaka, M., & Mochizuki, A. (2010). Effect of water structure on blood compatibility—thermal analysis of water in poly(methoxyethyl acrylate) (PMEA). Journal of Biomedical Materials Research Part A. Link
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link
-
Hirata, I., et al. (2014). Intermediate water and hydrophobicity of poly(2-methoxyethyl acrylate) analogs. Polymer Journal. Link
-
Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. Link
-
Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials. (Comparison for PEG-DA properties). Link
A Comparative Guide to the Thermal Stability of Ethoxypropyl Acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, particularly in applications sensitive to temperature fluctuations such as drug delivery systems and advanced material coatings, the thermal stability of copolymers is a critical performance parameter. This guide offers an in-depth comparison of the thermal stability of ethoxypropyl acrylate copolymers against other commonly utilized acrylate copolymers. By synthesizing experimental data and established scientific principles, we aim to provide a comprehensive resource for professionals in the field.
Introduction: The Significance of Thermal Stability in Acrylate Copolymers
Acrylate copolymers are prized for their versatility, finding applications as adhesives, binders, and excipients in pharmaceutical formulations. Their performance is intrinsically linked to their thermal properties. Thermal degradation, the molecular deterioration of polymers at elevated temperatures, can lead to a loss of mechanical strength, changes in chemical composition, and ultimately, failure of the end product.[1] Understanding the thermal stability of these polymers is therefore not just a matter of academic interest, but a practical necessity for ensuring product efficacy and safety.
Ethoxypropyl acrylate, with its flexible ether linkage and alkyl chain, presents a unique molecular architecture. This guide will explore how this structure influences its thermal stability in comparison to other acrylate copolymers with varying alkyl side chains.
Assessing Thermal Stability: The Role of Thermogravimetric Analysis (TGA)
The primary technique for evaluating the thermal stability of polymers is Thermogravimetric Analysis (TGA).[2][3] This method provides quantitative information on the mass loss of a material as a function of temperature in a controlled atmosphere. The resulting data allows for the determination of key parameters such as the onset of decomposition and the temperature at which maximum degradation occurs.
Experimental Protocol: Thermogravimetric Analysis (TGA)
A detailed, self-validating protocol for TGA is crucial for obtaining reproducible and reliable data.
Objective: To determine the thermal decomposition profile of acrylate copolymers.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small, representative sample of the copolymer (typically 5-10 mg) is accurately weighed and placed in a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak).
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of nitrogen ensures that the observed mass loss is due to thermal degradation alone, and not oxidation, which can occur at lower temperatures and complicate the interpretation of the results.[2]
-
Constant Heating Rate: A linear heating rate provides a clear and reproducible decomposition profile. Different heating rates can be used to study the kinetics of degradation.[4][5]
Below is a diagram illustrating the typical workflow for Thermogravimetric Analysis.
Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow.
Comparative Thermal Stability of Acrylate Copolymers
| Polymer | Alkyl Side Chain | Glass Transition Temperature (Tg) | Onset Decomposition Temperature (Tonset) | Peak Decomposition Temperature (Tpeak) |
| Poly(methyl acrylate) | -CH3 | ~10 °C | ~300 °C | ~375 °C |
| Poly(ethyl acrylate) | -CH2CH3 | -24 °C | ~320 °C | ~380 °C |
| Poly(butyl acrylate) | -CH2CH2CH2CH3 | -54 °C | ~330 °C | ~390 °C |
| Poly(2-ethylhexyl acrylate) | -CH2CH(CH2CH3)CH2CH2CH2CH3 | -70 °C | ~340 °C | ~400 °C |
| Poly(2-ethoxyethyl acrylate) | -CH2CH2OCH2CH3 | -50 °C[6] | Estimated: 320-340 °C | Estimated: 380-400 °C |
Note: Decomposition temperatures are approximate and can vary based on molecular weight, purity, and experimental conditions. The values for Poly(2-ethoxyethyl acrylate) are estimated based on trends observed in other acrylate polymers.
Insights from the Data:
-
Side Chain Length: Generally, as the length of the alkyl side chain increases, the thermal stability of the polyacrylate tends to increase slightly. This is attributed to increased van der Waals forces and chain entanglement.
-
Branching: Branching in the side chain, as seen in poly(2-ethylhexyl acrylate), can also enhance thermal stability.
-
Ethoxy Group: The presence of an ether linkage in the side chain of ethoxypropyl acrylate is a key structural feature. While it increases the flexibility of the side chain, its impact on thermal stability requires specific experimental investigation. Based on the structure of similar acrylates, it is reasonable to hypothesize that its thermal stability will be comparable to that of poly(butyl acrylate) and poly(2-ethylhexyl acrylate).
Mechanisms of Thermal Degradation in Polyacrylates
The thermal degradation of polyacrylates is a complex process that can proceed through several pathways. The specific mechanism is dependent on the polymer structure, the presence of oxygen, and the temperature.[2]
In an inert atmosphere, the degradation of polyacrylates is believed to occur primarily through a free-radical chain reaction involving:
-
Initiation: Scission of a C-C or C-H bond in the polymer backbone or side chain, forming macroradicals.
-
Depropagation: The macroradical can "unzip," releasing monomer units. This is a dominant mechanism in polymethacrylates.
-
Chain Transfer: A radical can be transferred to another polymer chain, leading to the formation of a new macroradical and a stable molecule.
-
Termination: Two radicals can combine to form a stable, non-radical species.
The degradation products of polyacrylates can include monomers, alcohols, and alkenes, which can be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[7]
The following diagram illustrates the generalized degradation pathways for polyacrylates.
Caption: Generalized thermal degradation pathways for polyacrylates.
Conclusion
The thermal stability of ethoxypropyl acrylate copolymers is a critical parameter for their successful application in various scientific and industrial fields. While direct comparative TGA data is limited, by understanding the structure-property relationships of other acrylate copolymers, we can anticipate a thermal stability profile comparable to that of other common acrylates such as poly(butyl acrylate) and poly(2-ethylhexyl acrylate).
The definitive determination of the thermal stability of ethoxypropyl acrylate copolymers requires rigorous experimental investigation using Thermogravimetric Analysis. The protocol and mechanistic insights provided in this guide serve as a foundational resource for researchers undertaking such studies. A thorough understanding of the thermal behavior of these polymers will enable the rational design of more robust and reliable materials for advanced applications.
References
-
Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PubMed Central. (2023, September 29). [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - MDPI. (2023, March 30). [Link]
-
Thermal degradation of acrylic pressure-sensitive adhesives based on copolymers of 2-ethylhexyl acrylate and acrylic acid - Polimery. (2022, August 18). [Link]
-
Thermal Degradation of Polymers - RheoSense Blog. (2022, May 3). [Link]
-
Thermal degradation of copolymers based on selected alkyl methacrylates - AKJournals. [Link]
-
Thermal stability and degradation of some polyacrylate salts - Enlighten Theses. (2022, June 24). [Link]
-
Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - MDPI. (2023, September 29). [Link]
-
Thermal Degradation of Plastics. [Link]
-
Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing - mediaTUM. (2023, April 25). [Link]
-
Thermal Stability of Polymers: Why Some Degrade Faster Than Others - Patsnap Eureka. (2025, July 3). [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC - NIH. (2023, March 30). [Link]
-
Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. (2014, December 4). [Link]
-
A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications - PMC. [Link]
Sources
- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 2. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 均聚物的热转变:玻璃转变温度和熔点 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
